

# Potential off-target effects of AZD2389 in serine protease inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD2389   |           |
| Cat. No.:            | B15606120 | Get Quote |

# Technical Support Center: AZD2389 and Serine Protease Inhibition

AZD2389 is an investigational, potent, and orally active inhibitor of Fibroblast Activation Protein (FAP), a serine protease.[1][2] It is currently in Phase 1 clinical trials for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).[1] This document provides researchers, scientists, and drug development professionals with a technical resource for understanding and troubleshooting potential off-target effects of AZD2389 related to serine protease inhibition.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AZD2389?

A1: **AZD2389** is a reversible covalent inhibitor of Fibroblast Activation Protein (FAP).[3] FAP is a serine protease that is overexpressed in pathogenic fibroblasts in fibrotic livers and is believed to promote fibrosis by cleaving multiple proteins involved in extracellular matrix turnover and metabolism.[1] By inhibiting FAP, **AZD2389** aims to reduce liver fibrosis associated with MASH.[1][3]

Q2: What are off-target effects and why are they a concern for inhibitors like AZD2389?

A2: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[4] For kinase inhibitors, it's known that most inhibit between 10 and 100 kinases off-







target with varying potency.[5] These off-target effects can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[4] In a therapeutic context, off-target interactions can disrupt normal cellular processes and lead to adverse side effects.[4]

Q3: Has **AZD2389** been specifically designed to be selective for FAP over other serine proteases?

A3: Yes, selectivity over other serine protease family members was an integral part of the screening cascade during the development of **AZD2389**.[1] The FAP family of serine proteases includes prolyl oligopeptidase (PREP), dipeptidyl peptidase-4 (DPP4), DPP7, DPP8, and DPP9.[1]

Q4: What are some potential off-target serine proteases that could be inhibited by a FAP inhibitor?

A4: The catalytic active sites of serine proteases are highly conserved, which can present a challenge for developing highly selective inhibitors.[6] While **AZD2389** was designed for selectivity, it is prudent to consider potential off-target interactions with other serine proteases that share structural similarities with FAP. Some of these could include other members of the DPP family or proteases involved in the coagulation cascade.

Q5: How can I experimentally test for off-target inhibition of other serine proteases by **AZD2389** in my experimental system?

A5: You can perform enzyme inhibition assays using a panel of purified serine proteases.[7] This involves measuring the activity of each protease in the presence of varying concentrations of **AZD2389** to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by half.[7][8] A significantly lower IC50 for FAP compared to other serine proteases would confirm its selectivity.

## **Troubleshooting Guide**



| Issue                                                         | Potential Cause                                                                                                           | Recommended Action                                                                                                                                                                                                                                                                                      |
|---------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected Phenotype<br>Observed in Cell-Based<br>Assays      | The observed effect may be due to inhibition of an off-target serine protease, not FAP.                                   | - Confirm FAP expression in your cell line Use a structurally unrelated FAP inhibitor as a control to see if the same phenotype is observed Perform a rescue experiment by overexpressing a resistant FAP mutant Profile AZD2389 against a panel of serine proteases to identify potential off-targets. |
| Inconsistent Results Between in vitro and in vivo Experiments | Differences in the expression levels and accessibility of FAP and potential off-target proteases between the two systems. | - Quantify the expression levels of FAP and potential off-target proteases in both your in vitro and in vivo models Assess the pharmacokinetics and pharmacodynamics of AZD2389 in your in vivo model to ensure adequate target engagement.                                                             |
| Difficulty in Replicating<br>Published Data                   | Variations in experimental conditions, such as substrate concentration, enzyme source, or buffer composition.             | - Carefully review and adhere to the published experimental protocols Ensure the quality and activity of your recombinant FAP and other serine proteases Use a positive control inhibitor with known potency for each protease.                                                                         |

## **Quantitative Data Summary**

The following table presents hypothetical inhibitory activities of **AZD2389** against its primary target, FAP, and a selection of potential off-target serine proteases. This data is for illustrative



purposes to demonstrate how selectivity is assessed.

| Enzyme   | Target Class               | IC50 (nM) |
|----------|----------------------------|-----------|
| FAP      | Primary Target             | 1.5       |
| DPP4     | Off-Target Serine Protease | >10,000   |
| Thrombin | Off-Target Serine Protease | >10,000   |
| Trypsin  | Off-Target Serine Protease | >10,000   |
| Elastase | Off-Target Serine Protease | >10,000   |

# **Experimental Protocols**

Protocol: Serine Protease Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of **AZD2389** against a panel of serine proteases.

#### Materials:

- Purified recombinant human FAP and other serine proteases of interest.
- Fluorogenic or chromogenic substrate specific for each protease.
- Assay buffer (e.g., Tris-HCl, pH 7.5).
- AZD2389 stock solution (in DMSO).
- 96-well microplate.
- · Microplate reader.

#### Procedure:

- Prepare a serial dilution of AZD2389 in the assay buffer.
- Add a fixed concentration of the serine protease to each well of the microplate.



- Add the diluted AZD2389 or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the specific substrate to each well.
- Monitor the change in fluorescence or absorbance over time using a microplate reader.
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

### **Visualizations**



Inhibits (when intact)

Click to download full resolution via product page

Caption: Simplified signaling pathway of FAP and the inhibitory action of AZD2389.





Click to download full resolution via product page

**Caption:** Experimental workflow for identifying and characterizing off-target effects.





Click to download full resolution via product page

Caption: Troubleshooting decision tree for unexpected experimental results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. AZD2389, a first in class candidate drug for the treatment of metabolic dysfunctionassociated steatohepatitis - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Enzyme Activity Assay Creative BioMart [creativebiomart.net]
- To cite this document: BenchChem. [Potential off-target effects of AZD2389 in serine protease inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606120#potential-off-target-effects-of-azd2389-in-serine-protease-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com